molecular formula C3H4O<br>CHCCH2OH<br>C3H4O B126033 Propargyl alcohol CAS No. 107-19-7

Propargyl alcohol

Cat. No.: B126033
CAS No.: 107-19-7
M. Wt: 56.06 g/mol
InChI Key: TVDSBUOJIPERQY-UHFFFAOYSA-N
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Description

Propargyl alcohol, also known as prop-2-yn-1-ol, is an organic compound with the molecular formula C3H4O. It is the simplest stable alcohol containing an alkyne functional group. This compound is a colorless viscous liquid that is miscible with water and most polar organic solvents .

Mechanism of Action

Target of Action

Propargyl alcohol is a versatile compound used in various industrial and pharmaceutical fields . Its primary targets are metal surfaces, where it acts as a corrosion inhibitor . It also targets various organic compounds in chemical synthesis, serving as a key building block for complex molecules .

Mode of Action

This compound interacts with its targets in several ways. As a corrosion inhibitor, it adsorbs onto the metal surface, creating a thin film that acts as a barrier between the metal and corrosive agents such as water, oxygen, and salts . This protective layer significantly reduces the rate of anodic and cathodic reactions involved in the corrosion process .

In organic synthesis, this compound undergoes various reactions. For instance, it undergoes electrophilic halogenations leading to α-haloenones, β-haloenones, and mixed β,β-dihaloenones . It also undergoes the Meyer–Schuster rearrangement, leading to α,β-unsaturated carbonyl compounds .

Biochemical Pathways

The biochemical pathways involving this compound are primarily related to its role in organic synthesis. The Meyer–Schuster rearrangement of propargyl alcohols or alkynols leads to α,β-unsaturated carbonyl compounds . Electrophilic halogenations of the same alkynols and their alkoxy, ester, and halo derivatives are also notable .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It’s known that this compound is miscible with water and most polar organic solvents , which suggests it could have good bioavailability if used in pharmaceutical applications.

Result of Action

The results of this compound’s action are diverse, depending on its application. As a corrosion inhibitor, it extends the lifespan of metal parts and equipment . In organic synthesis, it enables the construction of complex molecular structures essential in drug development .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a corrosion inhibitor can be affected by the presence of corrosive agents . In organic synthesis, reaction conditions such as temperature and the presence of catalysts can significantly influence the outcomes . It’s also noted that this compound should be stored in a cool, ventilated place away from heat sources .

Biochemical Analysis

Biochemical Properties

Propargyl alcohol plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. This compound can inhibit these enzymes, affecting the metabolism of other compounds . Additionally, it has been shown to interact with catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen . This interaction can lead to the formation of propargyl aldehyde, a metabolite of this compound .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been found to be cytotoxic, causing cell death in certain cell lines . This cytotoxicity is likely due to its ability to disrupt cellular metabolism and induce oxidative stress. This compound can also affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to increase the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as cytochrome P450 and catalase . This inhibition can lead to the accumulation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components and lead to cell death . This compound can also undergo oxidation to form propargyl aldehyde, which can further react with cellular nucleophiles and cause cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under normal conditions but can degrade when exposed to heat or strong bases . Over time, this compound can polymerize, especially when heated or treated with a base . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and damage to cellular components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild irritation and oxidative stress, while at higher doses, it can be highly toxic and cause significant damage to organs such as the liver and kidneys . The oral LD50 (lethal dose for 50% of the population) for rats is reported to be between 35-110 mg/kg body weight . High doses of this compound can lead to symptoms such as apathy, shortness of breath, and bleeding in internal organs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes to form propargyl aldehyde . This aldehyde can further undergo oxidation to form propargylic acid . The metabolism of this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to be taken up by cells through passive diffusion due to its small size and polarity . Once inside the cell, it can interact with various transporters and binding proteins that affect its localization and accumulation . This compound can also form complexes with metal ions, which can influence its distribution within the cell .

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It is known to localize in the cytoplasm and can interact with various cellular components . The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles within the cell . This localization can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity .

Preparation Methods

Chemical Reactions Analysis

Propargyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Propargyl alcohol can be compared with other similar compounds such as:

    Allyl Alcohol: Unlike this compound, allyl alcohol contains an alkene functional group.

    Propyl Alcohol: Propyl alcohol is a fully saturated alcohol with no alkyne or alkene functional groups.

    Butyn-1-ol: Similar to this compound, butyn-1-ol contains an alkyne functional group but has a longer carbon chain.

This compound’s unique combination of an alkyne functional group and alcohol makes it highly versatile and reactive, distinguishing it from other alcohols.

Properties

IUPAC Name

prop-2-yn-1-ol
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InChI

InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2
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InChI Key

TVDSBUOJIPERQY-UHFFFAOYSA-N
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Canonical SMILES

C#CCO
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Molecular Formula

C3H4O, Array
Record name PROPARGYL ALCOHOL
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Related CAS

30306-19-5
Record name 2-Propyn-1-ol, homopolymer
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DSSTOX Substance ID

DTXSID5021883
Record name Propargyl alcohol
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Molecular Weight

56.06 g/mol
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Physical Description

Propargyl alcohol appears as a clear colorless liquid with a geranium-like odor. Flash point 97 °F. Vapors are heavier than air. Used to make other chemicals, as a corrosion inhibitor and a soil fumigant., Liquid, Colorless to straw-colored liquid with a mild, geranium odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to straw-colored liquid with a mild, geranium odor.
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Boiling Point

236.5 °F at 760 mmHg (NTP, 1992), 114-115 °C at 760 mm Hg; 100 °C at 490.3 mm Hg; 70 °C at 147.6 mm Hg; 20 °C at 11.6 mm Hg, 114 °C, 236.5 °F, 237 °F
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Flash Point

91 °F (NTP, 1992), 97 °F, 97 °F (36 °C) (Open cup), 33 °C c.c., 97 °F (open cup), (oc) 97 °F
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Solubility

Miscible (NIOSH, 2023), Miscible with benzene, chloroform, ethanol, 1,2-dichloroethane, ether, acetone, dioxane, tetrahydrofuran, pyridine; moderately sol in carbon tetrachloride, IMMISCIBLE WITH ALIPHATIC HYDROCARBONS, Miscible with water, Solubility in water: miscible, Miscible
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Density

0.9485 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9715 at 20 °C/4 °C, Relative density (water = 1): 0.97, 0.9485, 0.97
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Vapor Density

Relative vapor density (air = 1): 1.93
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Vapor Pressure

12 mmHg (NIOSH, 2023), 15.6 [mmHg], 15.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.54, 12 mmHg
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Color/Form

Colorless liquid, Colorless to straw-colored liquid

CAS No.

107-19-7
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Melting Point

-54 °F (NTP, 1992), -48 to -52 °C, -48 - -52 °C, -62 °F
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Synthesis routes and methods

Procedure details

The initial unimpregnated chi-rho alumina (Kaiser KA-300) had a surface area of 350 m2 /gram. On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas. As shown in Table I, this alumina support for the catalyst of this invention is far less soluble in the liquid reaction medium than are the kieselguhr or magnesium silicate supports. Furthermore, it was found that the aluminasupported catalyst converted formaldehyde and acetylene to butynediol at a rate similar to that obtained with the other two catalysts but give a ratio of propargyl alcohol to butynediol three times that obtained with the magnesium silicate supported catalyst or kieselguhr supported catalyst.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is propargyl alcohol and what makes it chemically interesting?

A1: this compound (2-propyn-1-ol) is a versatile building block in organic synthesis due to its unique structure, featuring both an alcohol and an alkyne functional group. This bifunctional nature allows for diverse chemical transformations, making it particularly valuable for constructing complex molecules.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C3H4O and a molecular weight of 56.06 g/mol.

Q3: How can the structure of this compound be confirmed?

A3: The structure of this compound can be confirmed using various spectroscopic techniques, including:

  • Infrared (IR) spectroscopy: This technique can identify the presence of the alcohol (-OH) and alkyne (C≡C) functional groups based on their characteristic absorption bands. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR provide detailed information about the number and types of hydrogen and carbon atoms in the molecule, confirming its structure. [, ]

Q4: What are the main applications of this compound in organic synthesis?

A4: this compound has found extensive use in the synthesis of:

  • Heterocycles: It acts as a key precursor in synthesizing various heterocyclic compounds, including benzopyrans, oxazoles, thiazoles, indenols, methylenetetrahydrofurans, and oxazolidinones. [, , , , , , ]
  • Natural products: Its versatility has been exploited in the total synthesis of natural products and other complex molecules. [, ]
  • Polymers: It can be used as a co-initiator in ring-opening polymerization reactions to create polymers with terminal alkyne groups, like alkynyl-terminated poly(L-lactide). []

Q5: How does this compound participate in the Nicholas reaction?

A5: Propargyl alcohols are important substrates in the Nicholas reaction, which involves the following steps:

  • Decomplexation: The cobalt complex is removed, yielding the desired cyclic product. []

Q6: How does the structure of this compound influence enantioselectivity in the Nicholas reaction?

A6: The enantioselectivity of the Nicholas reaction using chiral propargyl alcohols is influenced by the substituents on the aromatic ring. Electron-donating groups generally decrease enantioselectivity, while electron-withdrawing groups enhance it. The C-2 substituent on the aromatic ring plays a particularly significant role in determining the enantiomeric excess of the final product. []

Q7: How does this compound react with zeolites?

A7: Despite their relatively weak acidity, zeolites can generate and stabilize delocalized carbocations from propargyl alcohols on their surface under mild conditions. This unique ability stems from the zeolite acting as a soft macroanion, effectively stabilizing the positive charge of the carbocation and enabling further reactions with various nucleophiles like amides, thioamides, and phenols. []

Q8: How does this compound interact with metal catalysts?

A8: this compound demonstrates diverse reactivity with metal catalysts, leading to various valuable transformations. For example:

  • Palladium catalysis: this compound undergoes Sonogashira coupling with aryl halides, followed by isomerization to form chalcones. [] It can also be coupled with enol triflates under palladium catalysis for subsequent reactions with Grignard reagents, leading to the formation of complex molecules. []
  • Rhenium catalysis: Rhenium-oxo complexes can catalyze the regioselective coupling of propargyl alcohols and allylsilanes, forming sp3-carbon-sp3-carbon bonds without the need for pre-activation of the alcohol. []
  • Ruthenium catalysis: Ruthenium complexes enable various reactions with propargyl alcohols, including dimerization to form hydroxybenzocyclobutenes, [] annulation reactions with benzamides to form isoindolinones, [] and deoxygenation-oxidative annulation with phthalazinones/pyridazinones to form cinnoline-fused diones. []
  • Gold catalysis: Gold catalysts, particularly in combination with molybdenum catalysts, facilitate the rapid 1,3-rearrangement of propargyl alcohols into α,β-unsaturated carbonyl compounds. []

Q9: What computational studies have been performed on this compound?

A9: Computational chemistry plays a vital role in understanding the reactivity and properties of this compound. Various computational studies have been conducted, including:

  • Ab initio calculations: These calculations help explore the potential energy surfaces involved in the thermal decomposition of this compound, providing insights into the reaction mechanism and predicting rate constants. []
  • Density functional theory (DFT) calculations: DFT calculations have been used to investigate the mechanisms of various reactions involving this compound, such as carboxylative cyclization with CO2 mediated by N-heterocyclic olefins (NHOs) or N-heterocyclic carbenes (NHCs). [, ] These calculations provide valuable information about the reaction pathway, transition states, and the influence of different catalysts on reaction outcomes.

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